

chemical formula and molecular weight of sodium orthosilicate

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Compound of Interest

Compound Name: Sodium orthosilicate

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An In-depth Technical Guide to Sodium Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orthosilicate (Na_4SiO_4) is an inorganic compound belonging to the sodium silicate family. It is the sodium salt of orthosilicic acid. As a highly alkaline and water-soluble material, it finds use in a variety of industrial applications, including as a component in detergents, as a cleaning agent, and in metal treatment. For researchers, particularly in the fields of materials science, regenerative medicine, and drug development, the silicate ions (SiO_4^{4-}) released upon dissolution are of significant interest due to their bioactive properties, including the ability to influence cellular signaling pathways and promote osteogenesis. This guide provides a comprehensive overview of the chemical and physical properties of **sodium orthosilicate**, detailed experimental protocols, and an exploration of its impact on key cellular signaling pathways.

Chemical and Physical Properties

Sodium orthosilicate is a white, granular or crystalline solid. It is readily soluble in water, where it undergoes hydrolysis to form a strongly alkaline solution.

General Properties

Property	Value	Reference(s)
Chemical Formula	Na_4SiO_4	[1]
Molecular Weight	184.04 g/mol	[1]
Appearance	White flaky solid or powder	[1]
Melting Point	1018 °C	[2]
CAS Number	13472-30-5	[1]
IUPAC Name	Tetrasodium silicate	[1]

Solubility

Sodium orthosilicate is soluble in water.[1][2][3][4] While a detailed temperature-dependent solubility curve for pure **sodium orthosilicate** is not readily available in the literature, it is known to be very soluble in both cold and hot water.

pH of Aqueous Solutions

The dissolution of **sodium orthosilicate** in water results in a highly alkaline solution due to the hydrolysis of the silicate anion. The pH of the solution is dependent on the concentration.

Concentration of Sodium Silicate Solution	Approximate pH
0.5% (w/v)	~12.5
General Range	11.0 - 13.0

Note: The pH can vary based on the specific form of sodium silicate and the $\text{SiO}_2\text{:Na}_2\text{O}$ ratio in commercial preparations.

Experimental Protocols

Laboratory Synthesis of Anhydrous Sodium Orthosilicate

This protocol describes a solid-state reaction to synthesize anhydrous **sodium orthosilicate**.

Materials:

- Anhydrous sodium metasilicate (Na_2SiO_3)
- Anhydrous sodium hydroxide (NaOH)
- High-temperature furnace
- Ceramic crucible
- Mortar and pestle
- Dry air or inert gas supply

Procedure:

- **Mixing of Reactants:** In a dry environment, intimately mix 3 parts by weight of anhydrous sodium metasilicate with 2 parts by weight of anhydrous sodium hydroxide using a mortar and pestle.^{[5][6]}
- **Heating:** Place the mixture in a ceramic crucible and heat it in a furnace under a current of dry air or inert gas to 350°C .^{[5][6]}
- **Reaction:** Maintain the temperature at 350°C to allow the reaction to proceed to completion, forming anhydrous crystalline **sodium orthosilicate**.^{[5][6]} The reaction is: $\text{Na}_2\text{SiO}_3 + 2\text{NaOH} \rightarrow \text{Na}_4\text{SiO}_4 + \text{H}_2\text{O}$.
- **Cooling and Storage:** After the reaction is complete, allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption. Store the resulting anhydrous **sodium orthosilicate** in a tightly sealed container in a dry environment.

Osteogenic Differentiation of Bone Marrow Stromal Cells (BMSCs) using Silicate Ions

This protocol outlines a general procedure for inducing osteogenic differentiation of BMSCs using a medium supplemented with silicate ions, based on findings that demonstrate their

osteogenic potential.[7][8]

Materials:

- Bone Marrow Stromal Cells (BMSCs)
- Basal medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Osteogenic supplements (e.g., dexamethasone, β -glycerophosphate, ascorbic acid)
- Sterile sodium silicate solution (prepare by dissolving **sodium orthosilicate** in sterile water and filter-sterilizing)
- Tissue culture plates/flasks
- CO₂ incubator (37°C, 5% CO₂)
- Alizarin Red S staining solution for mineralization assessment

Procedure:

- Cell Seeding: Culture BMSCs in a basal medium supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 70-80% confluency.
- Preparation of Osteogenic Differentiation Medium: Prepare the osteogenic differentiation medium by adding standard osteogenic supplements to the basal medium.
- Addition of Silicate Ions: On the day of inducing differentiation, supplement the osteogenic differentiation medium with a sterile sodium silicate solution to achieve a final silicate ion concentration of 0.625 mM.[7]
- Induction of Differentiation: Replace the culture medium of the confluent BMSCs with the silicate-supplemented osteogenic differentiation medium.

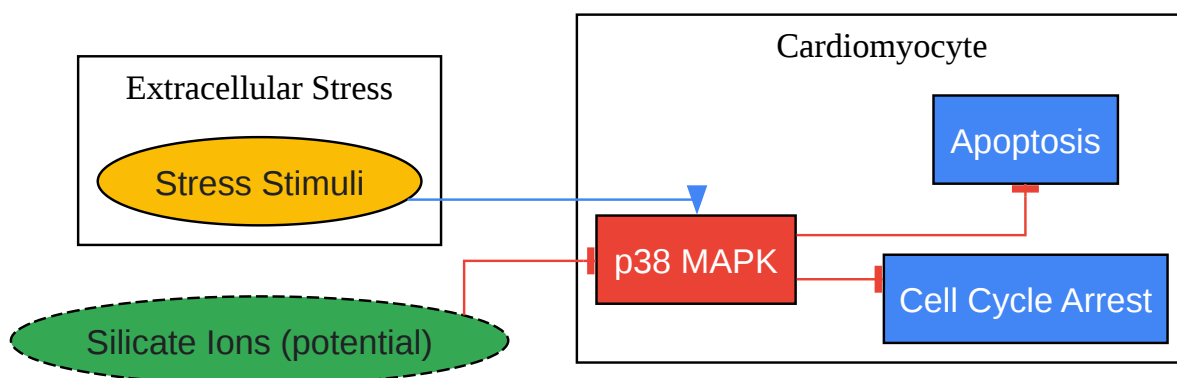
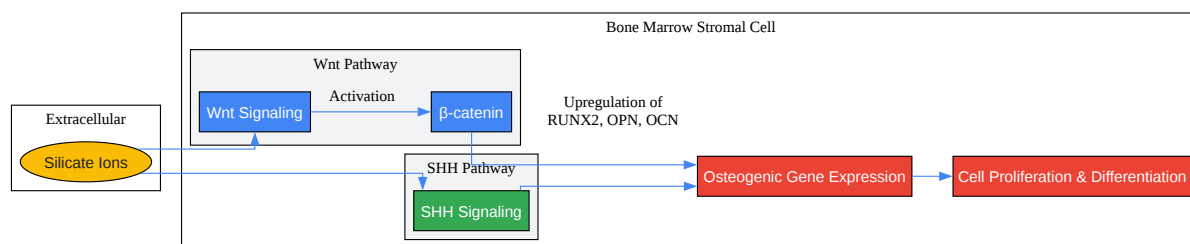
- **Medium Change:** Change the medium every 2-3 days, replacing it with fresh silicate-supplemented osteogenic differentiation medium.
- **Assessment of Differentiation:** After a suitable culture period (e.g., 14-21 days), assess osteogenic differentiation. This can be done by:
 - **Alizarin Red S Staining:** To visualize calcium deposits, fix the cells and stain with Alizarin Red S solution.
 - **Gene Expression Analysis (qRT-PCR):** Analyze the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), Osteopontin (OPN), and Osteocalcin (OCN).
 - **Protein Analysis (Western Blot/ELISA):** Quantify the protein levels of osteogenic markers.

Signaling Pathways and Mechanisms

Silicate ions have been shown to modulate key cellular signaling pathways, particularly those involved in cell proliferation, differentiation, and survival.

Activation of WNT and SHH Signaling Pathways in Osteogenesis

Studies have demonstrated that silicate ions can promote the osteogenic differentiation of bone marrow stromal cells through the activation of the Wnt and Sonic Hedgehog (SHH) signaling pathways.^{[7][8]}



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